5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole
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Overview
Description
5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Preparation Methods
The synthesis of 5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common synthetic route involves the reaction of 1-ethyl-4-hydroxymethylpyrazole with 3-methyl-1,2-oxazole under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole can be compared with other similar compounds such as:
1-Ethyl-3-methylpyrazole: Lacks the oxazole ring, which may result in different biological activities.
3-Methyl-1,2-oxazole:
5-[(1-Methylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring, which may influence its properties.
The uniqueness of this compound lies in its specific combination of pyrazole and oxazole rings, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-13-6-10(5-11-13)14-7-9-4-8(2)12-15-9/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQQRPUXWPYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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